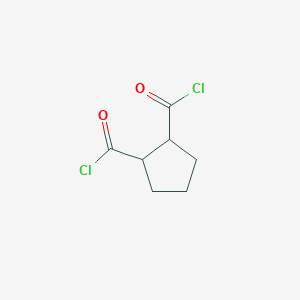

Cyclopentane-1,2-dicarbonyl dichloride

CAS No.: 501666-10-0

Cat. No.: VC18693991

Molecular Formula: C7H8Cl2O2

Molecular Weight: 195.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 501666-10-0 |

|---|---|

| Molecular Formula | C7H8Cl2O2 |

| Molecular Weight | 195.04 g/mol |

| IUPAC Name | cyclopentane-1,2-dicarbonyl chloride |

| Standard InChI | InChI=1S/C7H8Cl2O2/c8-6(10)4-2-1-3-5(4)7(9)11/h4-5H,1-3H2 |

| Standard InChI Key | RWRQCVAIGFYBHR-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C(C1)C(=O)Cl)C(=O)Cl |

Introduction

Chemical Identity and Structural Properties

Cyclopentane-1,2-dicarbonyl dichloride belongs to the class of acyl chlorides, featuring a five-membered cyclopentane ring with two carbonyl chloride groups at the 1 and 2 positions. The compound’s planar structure and electron-withdrawing chlorine atoms render it highly reactive toward nucleophilic substitution and condensation reactions. Key physicochemical properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of Cyclopentane-1,2-dicarbonyl Dichloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 195.04 g/mol | |

| CAS Registry Number | 501666-10-0 | |

| IUPAC Name | Cyclopentane-1,2-dicarbonyl dichloride | |

| Reactivity | Hydrolyzes in aqueous conditions |

The trans-configuration of substituents on the cyclopentane ring is critical for its stereochemical behavior in synthesis. Comparative studies of related compounds, such as trans-1,2-dichlorocyclopentane (CAS 14376-81-9), reveal that the spatial arrangement of functional groups significantly influences reactivity and intermolecular interactions .

Synthesis Methods and Optimization

Modern Methodological Advances

Contemporary protocols have improved yields to 67% by modifying reaction conditions. For instance, Brenner’s 1961 method utilized 2-carboethoxycyclohexanone as a starting material, achieving a 67.2% yield through bromination and alkaline hydrolysis . Fuson and Cole’s approach, starting with pimelic acid, achieved a 57.1% yield but required five reaction steps, making it less practical for large-scale production . A comparison of these methods is provided in Table 2.

Table 2: Comparison of Synthesis Methods for Cyclopentane-1,2-dicarboxylic Acid Precursors

| Method | Starting Material | Steps | Yield (%) | Reference |

|---|---|---|---|---|

| Perkin (1887) | Diethyl malonate | 3 | 7.4 | |

| Brenner (1961) | 2-Carboethoxycyclohexanone | 2 | 67.2 | |

| Fuson and Cole (1938) | Pimelic acid | 5 | 57.1 |

Chlorination to Acyl Chloride

The final step involves treating cyclopentane-1,2-dicarboxylic acid with at 60–80°C for 4–6 hours, yielding the dichloride with >90% purity. Solvent selection (e.g., anhydrous dichloromethane) and controlled stoichiometry are critical to minimizing side reactions such as oligomerization.

Applications in Organic Synthesis and Drug Development

Peptide and Polymer Chemistry

Cyclopentane-1,2-dicarbonyl dichloride is widely used to activate carboxylic acids for amide bond formation, a cornerstone of peptide synthesis. Its bifunctional reactivity enables the construction of cyclic peptides and dendrimers, which are pivotal in drug delivery systems. For example, reaction with primary amines produces bis-amide derivatives, which serve as crosslinkers in hydrogel matrices.

Pharmaceutical Intermediates

The compound’s ability to introduce cyclopentane motifs into molecular frameworks has been exploited in antiviral and anticancer drug design. Derivatives such as cyclopentane-1,2-dicarbaldehyde (PubChem CID 15122666) demonstrate antimicrobial activity, suggesting potential pathways for structure-activity optimization .

Biological Activities and Mechanistic Insights

Role in Glycation Pathways

The compound’s dicarbonyl groups participate in non-enzymatic glycation reactions, forming stable adducts with lysine and arginine residues in proteins. This property is under investigation for developing glycation inhibitors to treat diabetic complications.

Comparative Analysis with Related Compounds

Cyclopentane-1,2-dicarbaldehyde

With aldehyde groups replacing acyl chlorides, this derivative (PubChem CID 15122666) exhibits distinct reactivity, participating in aldol condensations and Schiff base formation . Such differences underscore the tunability of cyclopentane-based compounds for diverse applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume